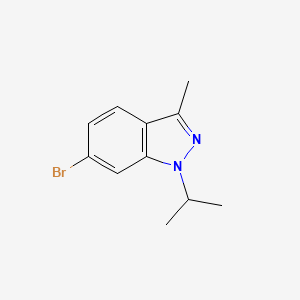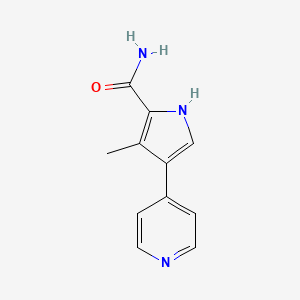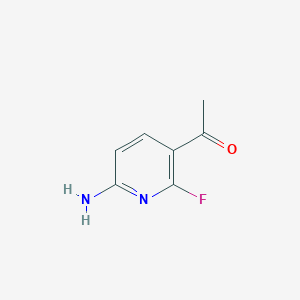
5-(Oxazol-5-yl)furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Oxazol-5-yl)furan-2-carbaldehyde is a heterocyclic compound that features both oxazole and furan rings. These rings are known for their significant roles in medicinal chemistry due to their biological activities. The compound’s structure allows it to interact with various biological systems, making it a valuable target for research and development in pharmaceuticals and other scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Oxazol-5-yl)furan-2-carbaldehyde typically involves the van Leusen reaction, which utilizes tosylmethylisocyanides (TosMICs) as key reagents. This method is favored for its efficiency in constructing oxazole rings . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scalable versions of the van Leusen reaction. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Oxazol-5-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group into an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
5-(Oxazol-5-yl)furan-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s ability to interact with biological systems makes it useful in studying enzyme interactions and receptor binding.
Medicine: Its derivatives have potential therapeutic applications, including anticancer, antibacterial, and antiviral activities
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 5-(Oxazol-5-yl)furan-2-carbaldehyde exerts its effects involves its interaction with various molecular targets. The oxazole and furan rings allow the compound to bind to enzymes and receptors through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazole Derivatives: Compounds like 2-methyl-5-phenyl-oxazole and 4,5-dihydro-oxazole share structural similarities with 5-(Oxazol-5-yl)furan-2-carbaldehyde.
Furan Derivatives: Compounds such as 2-furancarboxaldehyde and 5-methyl-2-furancarboxylic acid are structurally related.
Uniqueness
This compound is unique due to the presence of both oxazole and furan rings in its structure. This dual-ring system enhances its ability to interact with a broader range of biological targets, making it a versatile compound for research and development in various scientific fields .
Eigenschaften
Molekularformel |
C8H5NO3 |
|---|---|
Molekulargewicht |
163.13 g/mol |
IUPAC-Name |
5-(1,3-oxazol-5-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C8H5NO3/c10-4-6-1-2-7(12-6)8-3-9-5-11-8/h1-5H |
InChI-Schlüssel |
UQCDLGKZORGBCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)C2=CN=CO2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


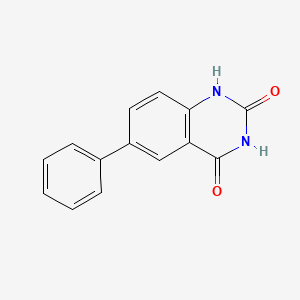
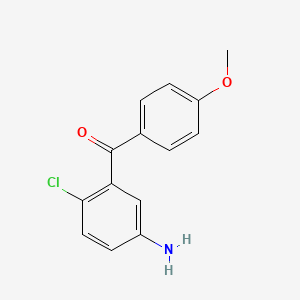
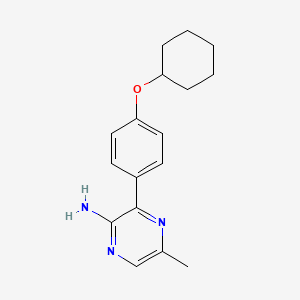
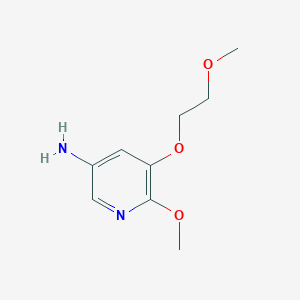
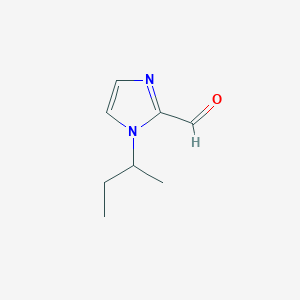
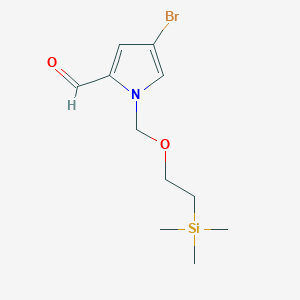
![1-[3-(3-Bromophenyl)phenyl]ethan-1-one](/img/structure/B13981449.png)
![3-Cyclopentylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13981454.png)
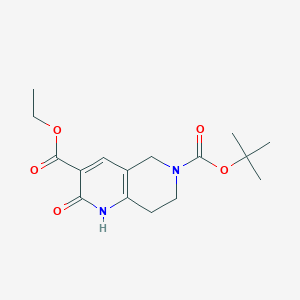
![5-Bromo-2,3-dihydro-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13981459.png)
